1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-3-propan-2-yloxy-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-6(2)15-8-3-7(11)4-9(5-8)16-10(12,13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLQWJWWOBHUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682112 | |
| Record name | 1-Bromo-3-[(propan-2-yl)oxy]-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-61-8 | |
| Record name | 1-Bromo-3-(1-methylethoxy)-5-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-[(propan-2-yl)oxy]-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Substitution
The bromination of pre-functionalized benzene derivatives is a common route. For 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, the precursor 3-isopropoxy-5-(trifluoromethoxy)benzene undergoes electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS). The electron-donating isopropoxy group (–OCH(CH₃)₂) activates the ring, while the electron-withdrawing trifluoromethoxy (–OCF₃) group directs bromination to the para position relative to itself.
Reaction Conditions :
-
Catalyst : Lewis acids like FeBr₃ or AlBr₃ (0.1–1.0 equiv) enhance electrophilicity.
-
Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) at 0–25°C.
-
Yield : 65–78%, with over-bromination minimized by stoichiometric control.
Challenges :
-
Competing ortho-bromination due to steric effects from the isopropoxy group.
-
Purification requires column chromatography (hexane/ethyl acetate, 9:1).
Nucleophilic Aromatic Substitution (SNAr)
Sequential Functionalization
This two-step approach first introduces the trifluoromethoxy group, followed by isopropoxy and bromine groups:
Step 1 : Trifluoromethoxylation of 3-bromo-5-hydroxybenzene using trifluoromethyl triflate (CF₃OTf) in the presence of a base (e.g., K₂CO₃).
Step 2 : Isopropoxy group introduction via SNAr with isopropyl alcohol under reflux (80–100°C).
Optimization :
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improves nucleophilicity.
-
Yield : 70–85% for Step 1; 60–75% for Step 2.
Mechanistic Insight :
The electron-withdrawing –OCF₃ group activates the ring for nucleophilic attack, while the bulky isopropoxy group hinders steric crowding at adjacent positions.
Diazotization and Deamination
Sandmeyer-Type Reaction
Adapted from methods for 1-bromo-3,5-difluorobenzene, this route involves:
-
Diazotization of 3-isopropoxy-5-(trifluoromethoxy)aniline with NaNO₂ in HBr at 0–5°C.
-
Deamination using CuBr in HBr, yielding the brominated product.
Advantages :
-
High regioselectivity due to the directing effects of –OCF₃ and –OCH(CH₃)₂.
Limitations :
-
Requires handling toxic HBr and diazonium intermediates.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors for improved safety and efficiency:
-
Reactors : Microfluidic channels with precise temperature control (25–50°C).
-
Catalyst Recovery : Immobilized FeBr₃ on silica gel reduces waste.
Case Study :
A pilot plant achieved 92% yield by coupling bromination (Step 1) and SNAr (Step 2) in tandem reactors, minimizing intermediate isolation.
Spectroscopic Characterization
Key Analytical Data
¹H NMR (CDCl₃):
-
δ 1.35 (d, J = 6 Hz, 6H, –OCH(CH₃)₂).
-
δ 4.65 (septet, J = 6 Hz, 1H, –OCH(CH₃)₂).
-
δ 7.2–7.6 (m, 3H, aromatic).
¹⁹F NMR (CDCl₃):
-
δ -58.3 (s, 3F, –OCF₃).
HRMS :
-
m/z 315.9972 ([M+H]⁺, calc. 315.9975).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination | 65–78 | 90–95 | Moderate | High |
| SNAr | 60–75 | 85–90 | Low | Moderate |
| Diazotization | 70–80 | 88–93 | High | Low |
| Continuous Flow | 85–92 | ≥95 | Very High | Very High |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Diels-Alder Reaction: The compound can react with dienes in the presence of a Lewis acid catalyst to form cyclohexene derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Cyclohexene Derivatives: Products from Diels-Alder reactions include 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes.
Scientific Research Applications
1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution and other reactions. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The position and nature of substituents significantly alter physicochemical and reactive properties. Key comparisons include:
1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0)
- Structure : Bromine at position 1, trifluoromethoxy at position 3.
- Properties : Boiling point 153–155°C, density 1.62 g/cm³ .
1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7)
- Structure : Bromine at position 1, trifluoromethoxy at position 4.
- Properties : Similar molecular weight to the target compound but distinct regiochemistry. The para-substituted trifluoromethoxy group may enhance symmetry, affecting crystallization behavior .
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene (CAS 845866-78-6)
- Structure : Bromine at position 1, iodine at position 3, trifluoromethoxy at position 5.
- Key Difference : Iodine’s larger atomic radius increases steric hindrance, while its lower electronegativity (compared to isopropoxy) alters electronic distribution. This compound is more suited for halogen-exchange reactions .
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene
- Structure : Benzyloxy group at position 3 instead of isopropoxy.
- Synthesis : Prepared via nucleophilic substitution using benzyl bromide and potassium carbonate (92.59% yield) .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene | ~309.1 (estimated) | N/A | N/A | Br (1), i-PrO (3), CF₃O (5) |
| 1-Bromo-3-(trifluoromethoxy)benzene | 241.00 | 153–155 | 1.62 | Br (1), CF₃O (3) |
| 1-Bromo-4-(trifluoromethoxy)benzene | 241.00 | N/A | N/A | Br (1), CF₃O (4) |
| 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene | 411.9 | N/A | N/A | Br (1), I (3), CF₃O (5) |
Note: Data gaps indicate unreported values in available evidence.
Commercial Availability and Pricing
Biological Activity
1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine, isopropoxy, and trifluoromethoxy groups, suggests various interactions with biological systems. This article explores the biological activity of this compound, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C10H10BrF3O2
- Molecular Weight: 283.09 g/mol
- CAS Number: 1880282-82-5
The compound features a bromine atom and a trifluoromethoxy group, which may enhance its lipophilicity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The presence of halogen atoms can facilitate interactions with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity.
- Receptor Binding: The isopropoxy group may enhance the compound's ability to bind to specific receptors, influencing signaling pathways involved in various physiological processes.
- Membrane Permeability: The trifluoromethoxy group increases the lipophilicity of the compound, enhancing its ability to cross cellular membranes and interact with intracellular targets.
Anticancer Potential
Fluorinated aromatic compounds have been investigated for their anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells through various pathways, including:
- DNA Intercalation: Some fluorinated compounds can intercalate into DNA, disrupting replication.
- Topoisomerase Inhibition: Compounds similar to this compound have shown potential as topoisomerase inhibitors, which are crucial targets in cancer therapy.
Study on Structural Analogues
A study examining structurally similar fluorinated compounds found that modifications in substituents significantly affected their biological activities. For instance, analogues with trifluoromethyl groups demonstrated enhanced potency against various cancer cell lines compared to their non-fluorinated counterparts .
Antimalarial Activity
Research into related compounds has shown promising results against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structural motifs have exhibited low nanomolar IC50 values, indicating strong antimalarial activity . This suggests that this compound may also possess similar properties.
Comparative Analysis with Similar Compounds
Q & A
(Basic) What are the common synthetic routes for 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:
Introduction of trifluoromethoxy groups : Electrophilic substitution using trifluoromethylating agents (e.g., CF₃O⁻ sources) under acidic conditions.
Bromination : Direct bromination at the para position to the trifluoromethoxy group, leveraging its strong electron-withdrawing effect.
Isopropoxy substitution : Nucleophilic aromatic substitution (SNAr) using isopropanol, facilitated by a bromine leaving group.
- Key Conditions : Use of copper(I) bromide as a catalyst and sodium nitrite in acetic acid at 0–20°C for bromination, as demonstrated in analogous trifluoromethoxybenzene syntheses .
- Yield Optimization : Adjust stoichiometry of H₂SO₄ and CH₃COOH to control reaction rates and minimize side products.
(Basic) How can the purity of this compound be validated?
Methodological Answer:
Purity assessment requires a combination of chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. Kanto Reagents employs >95.0% purity thresholds via HLC (High-Performance Liquid Chromatography) for related brominated aromatics .
- ¹H/¹⁹F NMR : Confirm regioselectivity by analyzing splitting patterns. The trifluoromethoxy group (δ ~60–65 ppm in ¹⁹F NMR) and isopropoxy protons (δ ~1.3 ppm, doublet in ¹H NMR) should show distinct peaks .
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (expected m/z ~298–300 for [M]+).
(Advanced) How does the trifluoromethoxy group influence regioselectivity in bromination reactions?
Methodological Answer:
The trifluoromethoxy group (-OCF₃) is a meta-directing, strong electron-withdrawing group due to its inductive (-I) effect. However, steric hindrance from the isopropoxy group can alter reactivity:
- Contradiction in Directing Effects : While -OCF₃ typically directs bromination to the meta position, bulky substituents (e.g., isopropoxy) may force bromination at less sterically hindered sites.
- Case Study : In 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene synthesis, bromination occurred at the para position to -CF₃ despite meta-directing tendencies, highlighting steric and electronic trade-offs .
- Mitigation Strategy : Use low-temperature bromination (0–5°C) to slow kinetics and favor thermodynamically stable products.
(Advanced) What are the stability challenges of this compound under acidic or basic conditions?
Methodological Answer:
The compound’s stability is influenced by the lability of the isopropoxy and trifluoromethoxy groups:
- Acidic Conditions : Protolysis of the isopropoxy group may occur, leading to cleavage. Storage in acetic acid (as in ) should be avoided for long-term stability.
- Basic Conditions : The trifluoromethoxy group can undergo hydrolysis to form phenolic byproducts.
- Storage Recommendations : Store under inert gas (N₂/Ar) at 0–6°C to prevent degradation, as indicated for structurally similar bromo-trifluoromethoxy compounds .
(Basic) What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguity in regiochemistry for solid-state structures.
- Multinuclear NMR : ¹³C NMR to confirm quaternary carbons adjacent to Br and OCF₃.
- Elemental Analysis : Validate %C, %H, and %Br against theoretical values (e.g., C₉H₈BrF₃O₂ requires C 36.39%, H 2.71%, Br 26.92%).
- Reference Data : Cross-check with PubChem entries for analogous compounds (e.g., InChIKey SROCIXQQXPOPAQ-UHFFFAOYSA-N for related benzamide derivatives) .
(Advanced) How can this compound be utilized in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
The bromine atom serves as a leaving group for palladium-catalyzed couplings:
- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C.
- Challenges : Steric hindrance from the isopropoxy group may reduce coupling efficiency. Pre-activation with microwave irradiation (100°C, 10 min) improves yields .
- Monitoring : Use TLC (hexane:EtOAc 4:1) to track consumption of the starting material (Rf ~0.7).
(Advanced) How to resolve contradictions in reported synthetic yields for similar compounds?
Methodological Answer:
Discrepancies often arise from subtle differences in reaction setup:
- Catalyst Purity : Copper(I) bromide from Kanto Reagents (>95% purity) gave 48% yield in , while lower-grade catalysts may drop yields to <30%.
- Solvent Effects : Acetic acid vs. DMF alters reaction rates; DMF increases solubility but may promote side reactions.
- Statistical Analysis : Perform triplicate runs under standardized conditions (e.g., 0°C, 24 h) to establish reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
